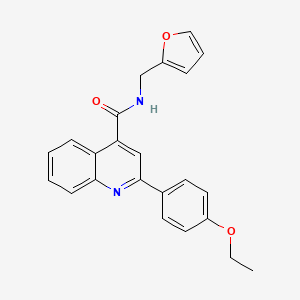
2-(4-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide
Overview
Description
2-(4-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide, also known as E-3810, is a small molecule inhibitor that has been developed for therapeutic and research purposes. It is a potent and selective inhibitor of the vascular endothelial growth factor (VEGF) receptor-2 tyrosine kinase, which plays a key role in angiogenesis, the process of new blood vessel formation. E-3810 has shown promising results in preclinical studies and is being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
2-(4-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide works by inhibiting the activity of the VEGF receptor-2 tyrosine kinase, which is a key mediator of angiogenesis. By blocking this pathway, this compound prevents the formation of new blood vessels, which are necessary for tumor growth and metastasis. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for the VEGF receptor-2 tyrosine kinase, which reduces the risk of off-target effects. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide is its high selectivity for the VEGF receptor-2 tyrosine kinase, which makes it a valuable tool for studying angiogenesis and tumor growth. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, which could have important clinical implications. However, one limitation of this compound is its relatively high cost, which could limit its widespread use in research.
Future Directions
There are several potential future directions for research on 2-(4-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide. One area of interest is the development of combination therapies that incorporate this compound with other targeted therapies or immunotherapies. Another area of interest is the evaluation of this compound in combination with different chemotherapy and radiation regimens. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify biomarkers that could predict response to treatment. Overall, this compound has shown great promise as a therapeutic and research tool, and further studies are needed to fully explore its potential.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit angiogenesis in vitro and in vivo, which is a key process in tumor growth and metastasis. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-2-27-17-11-9-16(10-12-17)22-14-20(19-7-3-4-8-21(19)25-22)23(26)24-15-18-6-5-13-28-18/h3-14H,2,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOFNKQONJSKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(4-methyl-1-piperazinyl)-N-phenylacetamide](/img/structure/B3462487.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate](/img/structure/B3462492.png)
![5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3462497.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3462511.png)
![5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3462515.png)
![N-1,3-benzodioxol-5-yl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3462519.png)
![5-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3462527.png)
![5-(2-furyl)-3-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3462533.png)
![N-(3,5-dimethylphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462567.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3462572.png)
![N-(2-methyl-5-nitrophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462574.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3462575.png)

